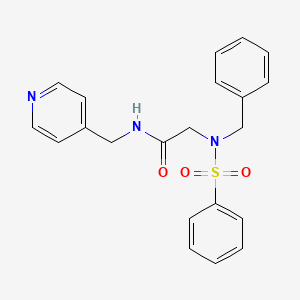![molecular formula C19H23N3O3S B3449065 4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449065.png)
4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
Descripción general
Descripción
4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. It has been found to have potential therapeutic applications in cancer treatment, as well as other diseases such as sickle cell anemia and neurodegenerative disorders. In
Mecanismo De Acción
4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone proteins play a crucial role in regulating gene expression, and HDACs are involved in the repression of genes that are important for cell cycle regulation and apoptosis. By inhibiting HDACs, this compound allows for the acetylation of histone proteins, leading to changes in gene expression and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been found to inhibit angiogenesis (the formation of new blood vessels), suppress inflammation, and modulate the immune system. This compound has also been found to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potent HDAC inhibitory activity, which allows for the modulation of gene expression and the induction of apoptosis in cancer cells. However, one limitation of using this compound is its potential toxicity, as it has been found to induce off-target effects on non-cancerous cells. Additionally, the use of this compound in lab experiments requires careful consideration of dosage and treatment duration to minimize potential toxicity.
Direcciones Futuras
There are many future directions for the research and development of 4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One potential area of focus is the development of more selective HDAC inhibitors that target specific isoforms of HDACs, leading to fewer off-target effects. Another area of focus is the development of combination therapies that use this compound in conjunction with other treatments such as radiation and chemotherapy. Additionally, the potential therapeutic applications of this compound in sickle cell anemia and neurodegenerative disorders warrant further investigation.
Aplicaciones Científicas De Investigación
4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other treatments such as radiation and chemotherapy. This compound has also been found to have potential therapeutic applications in sickle cell anemia and neurodegenerative disorders such as Huntington's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
4-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-3-5-16(6-4-15)19(23)20-17-7-9-18(10-8-17)21-11-13-22(14-12-21)26(2,24)25/h3-10H,11-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYVRHHNHAUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(isobutyrylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448983.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B3448987.png)

![7,9-dimethyl-11-(4-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448997.png)
![7,9-dimethyl-11-(3-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448999.png)
![7,9-dimethyl-6-(phenoxymethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449006.png)
![7,9-dimethyl-6-(4-pyridinyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449009.png)

![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B3449019.png)
![N-(3,4-dichlorophenyl)-2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B3449026.png)
![ethyl 4-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3449029.png)
![2-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3449063.png)
![4-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449072.png)
